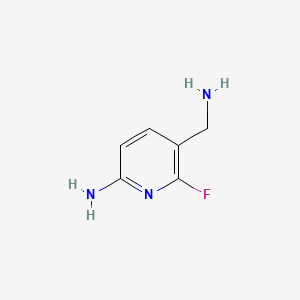
2-Methanesulfonyl-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonyl-6-methylaniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonyl group attached to the aniline ring at the second position and a methyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-6-methylaniline typically involves the sulfonation of 6-methylaniline. One common method is to react 6-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanesulfonyl-6-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
2-Methanesulfonyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methanesulfonyl-6-methylaniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methanesulfonyl-4-methylaniline
- 2-Methanesulfonyl-6-chloroaniline
- 2-Methanesulfonyl-6-fluoroaniline
Uniqueness
2-Methanesulfonyl-6-methylaniline is unique due to the specific positioning of the methanesulfonyl and methyl groups on the aniline ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the methyl group at the sixth position can also affect the compound’s steric and electronic properties, further differentiating it from its analogs.
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
2-methyl-6-methylsulfonylaniline |
InChI |
InChI=1S/C8H11NO2S/c1-6-4-3-5-7(8(6)9)12(2,10)11/h3-5H,9H2,1-2H3 |
Clé InChI |
DGGJMRCZNRNCCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)S(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13467447.png)




![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)

![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)

